molecular formula C18H21NO3 B2822121 N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide CAS No. 1351644-10-4

N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide

Cat. No. B2822121
CAS RN: 1351644-10-4
M. Wt: 299.37
InChI Key: VFOFNMMCIPYPLE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide, also known as CGP 12177, is a synthetic compound that acts as a selective β-adrenergic receptor antagonist. It was first synthesized in the 1970s and has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Chemoselective Synthesis and Mechanism

Chemoselective Acetylation Using Immobilized Lipase

A study by Magadum and Yadav (2018) explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Employing Novozym 435 as the catalyst, this research delineates the optimization of reaction conditions and elucidates the reaction mechanism, demonstrating a kinetically controlled synthesis with vinyl acetate as an acyl donor (Magadum & Yadav, 2018).

Anti-inflammatory and Anti-arthritic Activity

Inhibition of Inflammation-Related Cytokines

Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide in adjuvant-induced arthritis in rats, highlighting its potential to modulate pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).

Electrochemical Analysis and Sensor Applications

Electrochemical Properties for Sensor Applications

Research by Karikalan et al. (2016) on the electrochemical behavior of acetaminophen at a screen-printed carbon electrode reveals insights into its oxidation mechanism. This study is pivotal for developing sensitive and rapid detection methods for pharmaceuticals in biological and environmental samples (Karikalan et al., 2016).

Environmental Degradation Studies

Cyto-genotoxicity in Aquatic Organisms

Parolini et al. (2010) examined the sub-lethal effects of acetaminophen on freshwater bivalves, offering crucial data on environmental pollutants' impact on aquatic life. This study emphasizes the ecological consequences of pharmaceutical contamination (Parolini et al., 2010).

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-12-17(20)19-13-18(2,21)15-9-4-3-5-10-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOFNMMCIPYPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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